molecular formula C18H19ClO3 B13812348 3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- CAS No. 61888-63-9

3-Biphenylacetic acid, 4'-chloro-5-isobutoxy-

Cat. No.: B13812348
CAS No.: 61888-63-9
M. Wt: 318.8 g/mol
InChI Key: TVPAJWGXBGUWSU-UHFFFAOYSA-N
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Description

4’-Chloro-5-isobutoxy-3-biphenylacetic acid is a chemical compound with the molecular formula C18H19ClO3 It is known for its unique structure, which includes a biphenyl core substituted with a chloro group and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloro group to the biphenyl core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Etherification: Introduction of the isobutoxy group through an etherification reaction using isobutyl alcohol and a suitable catalyst.

    Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

4’-Chloro-5-isobutoxy-3-biphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and isobutoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-3-biphenylacetic acid: Lacks the isobutoxy group, which may affect its reactivity and applications.

    5-Isobutoxy-3-biphenylacetic acid:

    4’-Chloro-5-methoxy-3-biphenylacetic acid: Contains a methoxy group instead of an isobutoxy group, which may alter its biological activity.

Uniqueness

4’-Chloro-5-isobutoxy-3-biphenylacetic acid is unique due to the presence of both chloro and isobutoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

61888-63-9

Molecular Formula

C18H19ClO3

Molecular Weight

318.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-(2-methylpropoxy)phenyl]acetic acid

InChI

InChI=1S/C18H19ClO3/c1-12(2)11-22-17-8-13(9-18(20)21)7-15(10-17)14-3-5-16(19)6-4-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,21)

InChI Key

TVPAJWGXBGUWSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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